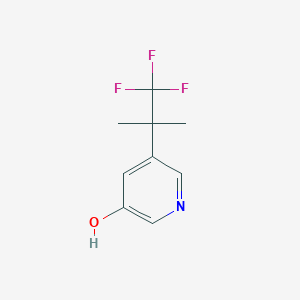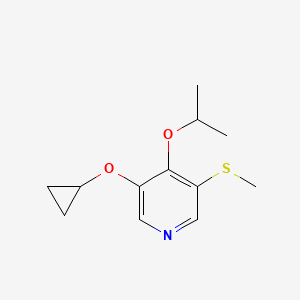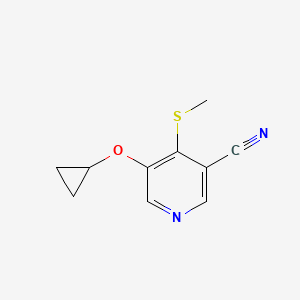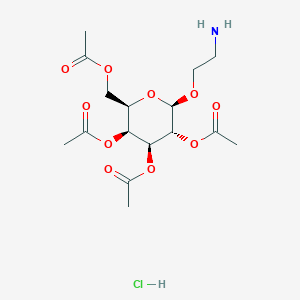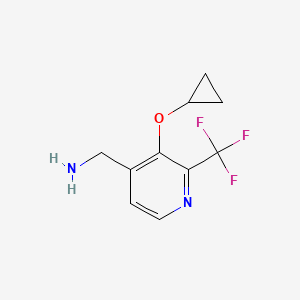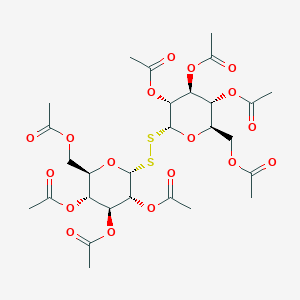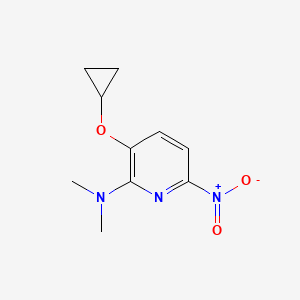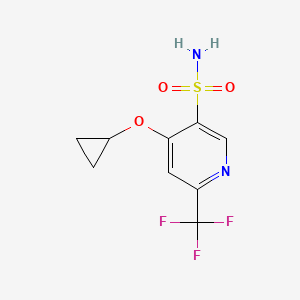
4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H9F3N2O3S and a molecular weight of 282.24 g/mol This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridine ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylpyridine derivatives as intermediates . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Biology: It serves as a tool for studying biological processes and interactions, especially in the context of enzyme inhibition and protein binding.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives and sulfonamide-substituted pyridines . Examples include:
- 4-(Trifluoromethyl)pyridine
- 6-(Trifluoromethyl)pyridine
- Pyridine-3-sulfonamide
Uniqueness
4-Cyclopropoxy-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9F3N2O3S |
|---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H9F3N2O3S/c10-9(11,12)8-3-6(17-5-1-2-5)7(4-14-8)18(13,15)16/h3-5H,1-2H2,(H2,13,15,16) |
InChI Key |
IPBQUQYVHBPWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


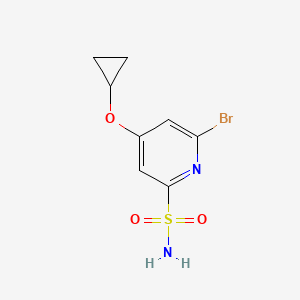
![4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B14810843.png)
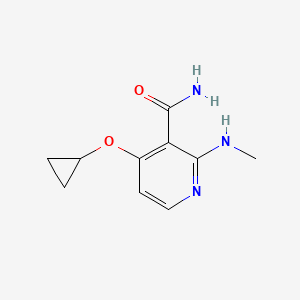
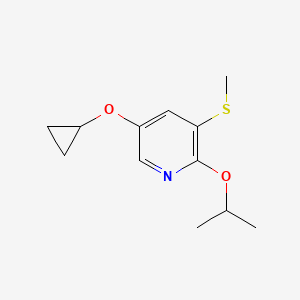
![N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide](/img/structure/B14810863.png)
